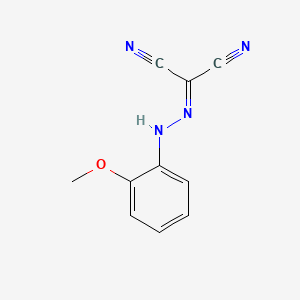
Propanedinitrile, ((2-methoxyphenyl)hydrazono)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedinitrile, ((2-methoxyphenyl)hydrazono)- is an organic compound with the molecular formula C10H8N4O and a molecular weight of 200.1967 It is characterized by the presence of a hydrazono group attached to a 2-methoxyphenyl ring, which is further connected to a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, ((2-methoxyphenyl)hydrazono)- typically involves the reaction of 2-methoxyphenylhydrazine with malononitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimization of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, ((2-methoxyphenyl)hydrazono)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The hydrazono group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in the formation of various substituted hydrazono compounds .
Scientific Research Applications
Propanedinitrile, ((2-methoxyphenyl)hydrazono)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propanedinitrile, ((2-methoxyphenyl)hydrazono)- involves its interaction with specific molecular targets and pathways. The hydrazono group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This interaction can trigger various cellular responses, including apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Propanedinitrile, ((4-methoxyphenyl)hydrazono)-: Similar in structure but with the methoxy group at the 4-position.
2-[(4-methoxyphenyl)methylidene]propanedinitrile: Another related compound with a different substitution pattern.
Uniqueness
Propanedinitrile, ((2-methoxyphenyl)hydrazono)- is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its distinct properties and applications .
Properties
CAS No. |
1208-10-2 |
|---|---|
Molecular Formula |
C10H8N4O |
Molecular Weight |
200.20 g/mol |
IUPAC Name |
2-[(2-methoxyphenyl)hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C10H8N4O/c1-15-10-5-3-2-4-9(10)14-13-8(6-11)7-12/h2-5,14H,1H3 |
InChI Key |
JCUXZOWDFITKAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NN=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















